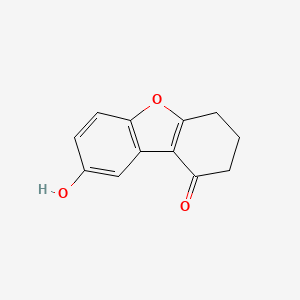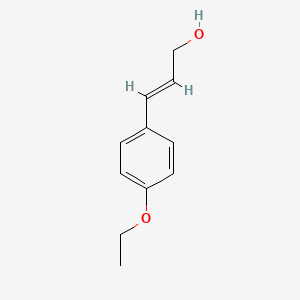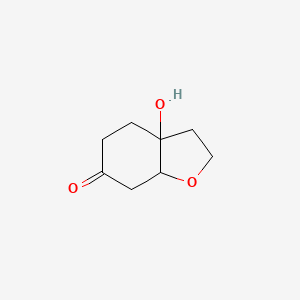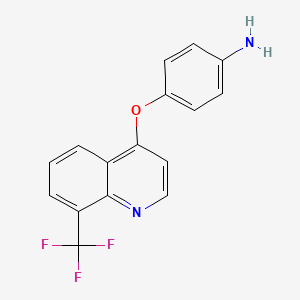
2-(m-Tolyloxy)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(m-Tolyloxy)ethanethioamide: , also known by its chemical formula C9H11NOS , is a compound with the following structure:
CH3C6H4OCH2CH2SNH2
It consists of a tolyl (methylphenyl) group attached to an ethanethioamide moiety. The compound’s systematic name reflects this substitution pattern. Let’s explore its properties and applications further.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 2-(m-Tolyloxy)ethanethioamide involves the reaction of m-tolyl chloride with potassium thioacetate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions:Starting Material: m-Tolyl chloride (m-chlorotoluene)
Reagent: Potassium thioacetate
Solvent: Organic solvent (e.g., acetone, dichloromethane)
Temperature: Room temperature or slightly elevated
Procedure: The reaction mixture is stirred, and the product is isolated through filtration or extraction.
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale for research purposes.
Analyse Chemischer Reaktionen
Reaktivität:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung von Sulfoxiden oder Sulfonen führen.
Reduktion: Die Reduktion der Thioamidgruppe kann das entsprechende Amin liefern.
Substitution: Die Tolylgruppe kann unter geeigneten Bedingungen substituiert werden.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid (HO) oder m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH) oder Natriumborhydrid (NaBH).
Substitution: Alkylierungsmittel oder Nucleophile.
- Oxidation: Sulfoxid- oder Sulfonderivate.
- Reduktion: Das entsprechende Amin (m-Toluidin).
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein in der organischen Synthese verwendet.
Biologie: Untersucht auf potenzielle Bioaktivität oder als Vorstufe für die Medikamentenentwicklung.
Medizin: Bemerkenswerte Anwendungen müssen noch etabliert werden.
Industrie: Eingeschränkte industrielle Anwendungen aufgrund seines spezialisierten Charakters.
5. Wirkmechanismus
Der genaue Wirkmechanismus von 2-(m-Tolyloxy)ethanthioamid ist unklar. Weitere Forschung ist erforderlich, um seine molekularen Zielstrukturen und -wege aufzuklären.
Wirkmechanismus
The exact mechanism of action for 2-(m-Tolyloxy)ethanethioamide remains unclear. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Obwohl 2-(m-Tolyloxy)ethanthioamid relativ einzigartig ist, beinhalten ähnliche Verbindungen andere Thioamide und tolyl-substituierte Moleküle.
Eigenschaften
Molekularformel |
C9H11NOS |
|---|---|
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
2-(3-methylphenoxy)ethanethioamide |
InChI |
InChI=1S/C9H11NOS/c1-7-3-2-4-8(5-7)11-6-9(10)12/h2-5H,6H2,1H3,(H2,10,12) |
InChI-Schlüssel |
QPWNITSCCUGTIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B12110670.png)


![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)

![2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B12110693.png)



![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)




